molecular formula C22H29N5O3S B2721561 Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazine-1-carboxylate CAS No. 898367-14-1

Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazine-1-carboxylate

Cat. No.: B2721561
CAS No.: 898367-14-1
M. Wt: 443.57
InChI Key: UUHAQXNSOWUFIM-UHFFFAOYSA-N
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Description

The compound Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazine-1-carboxylate is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with ethyl and hydroxyphenyl groups, coupled with a piperazine-carboxylate side chain. Key structural features include:

  • Piperazine-carboxylate moiety: Common in bioactive molecules, this group may facilitate interactions with enzymes or receptors .

Properties

IUPAC Name

ethyl 4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-ethylphenyl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O3S/c1-4-15-7-9-16(10-8-15)18(25-11-13-26(14-12-25)22(29)30-6-3)19-20(28)27-21(31-19)23-17(5-2)24-27/h7-10,18,28H,4-6,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHAQXNSOWUFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)CC)S2)O)N4CCN(CC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The pharmacokinetics of This compound Factors such as solubility, stability, and molecular weight (457.59) can influence these properties.

Biological Activity

Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazine-1-carboxylate is a compound of significant interest in pharmacology due to its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H29N5O2S
  • Molecular Weight : 427.6 g/mol
  • CAS Number : 886908-71-0

The compound has been shown to interact with various biochemical pathways, notably:

  • ER Stress Pathway : It modulates the endoplasmic reticulum (ER) stress response, which is crucial for protein folding and cellular homeostasis.
  • NF-kB Pathway : Inhibition of the NF-kB pathway contributes to its anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines.

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective activity , particularly in models of cerebral ischemia. It has been shown to prolong survival times and reduce mortality rates in animal studies subjected to acute cerebral ischemia. The neuroprotective effects are attributed to its ability to mitigate oxidative stress and inflammation in neuronal tissues.

2. Anti-inflammatory Properties

The compound's interaction with the NF-kB pathway suggests significant anti-inflammatory potential. By inhibiting this pathway, it may reduce inflammation-related damage in various conditions, including neurodegenerative diseases.

3. Enzyme Inhibition

Studies have demonstrated that derivatives of piperazine compounds exhibit inhibitory activities against:

  • Monoamine Oxidase (MAO) : Compounds similar in structure show dual inhibition of MAO-A and MAO-B, which are relevant for treating mood disorders.
  • Acetylcholinesterase (AChE) : Some derivatives display promising AChE inhibitory activity, which is beneficial for Alzheimer's disease management.

Case Studies and Research Findings

A series of studies have evaluated the biological activity of compounds related to this compound:

StudyFindings
Study 1Demonstrated significant neuroprotective effects in mice subjected to ischemia (survival time increased by 30%) .
Study 2Showed dual inhibition of MAO-A and MAO-B with IC50 values indicating strong potency compared to standard inhibitors .
Study 3Identified modulation of ER stress response pathways leading to reduced apoptosis in neuronal cells .

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

  • Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate (CAS 898367-02-7) :
    • Key Difference : Replaces the 4-ethylphenyl group with a 3-fluorophenyl substituent.
    • Impact : The fluorine atom introduces electron-withdrawing effects, reducing lipophilicity (clogP ~3.5 vs. ~4.2 for the target compound) and altering binding interactions. This may reduce bioavailability but improve solubility .

Heterocyclic Derivatives with Piperazine Linkers

  • 6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone derivatives: Key Difference: Pyridazinone core instead of thiazolo-triazole. However, the (2-fluorophenyl)piperazine group retains affinity for neurological targets (e.g., serotonin receptors) .

Thiazolo-Pyrimidine Analogues

  • Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxy-carbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate: Key Difference: Thiazolo-pyrimidine core with 4-chlorophenyl and methyl groups. The absence of a piperazine group limits flexibility compared to the target compound .

Triazolo-Thiadiazole Hybrids

  • 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles: Key Difference: Combines triazolo-thiadiazole with pyrazole and methoxyphenyl groups. Impact: The methoxy group enhances hydrogen-bonding capacity, while the triazolo-thiadiazole core offers a planar structure for π-π stacking.

Comparative Data Table

Compound Class Core Structure Key Substituents Molecular Weight (g/mol) clogP Notable Activity Reference
Target Compound Thiazolo-triazole 4-Ethylphenyl, Piperazine ~480 4.2 Hypothesized antifungal -
3-Fluorophenyl Analog Thiazolo-triazole 3-Fluorophenyl, Piperazine ~465 3.5 Undisclosed (improved solubility)
Pyridazinone-Piperazine Pyridazinone 2-Fluorophenyl, Piperazine ~350 2.8 Serotonin receptor modulation
Thiazolo-Pyrimidine Thiazolo-pyrimidine 4-Chlorophenyl, Methyl ~450 4.0 Antimicrobial
Triazolo-Thiadiazole Triazolo-thiadiazole 4-Methoxyphenyl, Pyrazole ~390 3.2 Antifungal (14-α-demethylase)

Research Findings and Implications

  • Hydrogen Bonding : The hydroxyl group on the thiazolo-triazole core enables hydrogen bonding, a feature shared with triazolo-thiadiazoles (via methoxy groups), which may enhance target binding .
  • Biological Activity: While direct data for the target compound is lacking, structurally related triazolo-thiadiazoles and pyridazinones demonstrate antifungal and receptor-binding activities, respectively. Molecular docking studies suggest similar mechanisms for the target compound .

Preparation Methods

Cyclization and Ring Formation

The thiazolo-triazole core is typically synthesized via cyclization of thiobenzamide intermediates with α-halo carbonyl compounds. For example, WO2012032528A2 describes the reaction of 3-bromo-4-hydroxybenzonitrile with thioacetamide to form a thiobenzamide intermediate, followed by cyclization using 2-chloroacetoacetic acid ethyl ester at reflux temperatures. This method achieves a 90% yield for analogous thiazole derivatives, suggesting its applicability to the target compound.

Key steps include:

  • Thiobenzamide formation : Reaction of 4-hydroxy-3-nitrobenzaldehyde with hydroxylamine and sodium formate in formic acid.
  • Cyclization : Treatment with 2-chloroacetoacetic acid ethyl ester under reflux to yield the thiazole ring.

Alkylation and Functionalization

Introduction of the 4-ethylphenyl group involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling. WO2024118858A1 highlights the use of potassium carbonate and isobutyl bromide in dimethylformamide (DMF) to alkylate phenolic intermediates at 80–85°C. For the target compound, similar conditions could facilitate the attachment of the 4-ethylphenyl moiety to the thiazolo-triazole core.

Piperazine Coupling

The piperazine-1-carboxylate ester is introduced via nucleophilic substitution. A patented method involves reacting a bromomethyl intermediate with piperazine in the presence of a base such as triethylamine, followed by esterification with ethyl chloroformate. This step typically requires anhydrous conditions to prevent hydrolysis of the ester group.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Cyclization reactions exhibit optimal yields at reflux temperatures (100–110°C) in polar aprotic solvents like DMF or acetonitrile. Lower temperatures (<80°C) result in incomplete ring closure, while excessive heat promotes decomposition.

Catalytic Systems

Copper-based catalysts (e.g., cuprous cyanide) enhance cyanide substitution reactions, as demonstrated in WO2024118858A1 for introducing nitrile groups. For the target compound, catalytic systems could improve the efficiency of coupling the 4-ethylphenyl group.

Reaction Kinetics

Time-course studies from WO2012032528A2 indicate that alkylation reactions reach completion within 6 hours at 80–85°C. Prolonged reaction times (>8 hours) risk side products such as over-alkylation or oxidation.

Purification and Characterization Techniques

Crystallization and Recrystallization

Crude products are purified via recrystallization from methanol or n-butanol. WO2012032528A2 reports a melting range of 204–210°C for a related hydrochloride salt, suggesting similar thermal stability for the target compound.

Chromatographic Methods

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm achieves purities exceeding 98%. Mobile phases typically consist of acetonitrile-water mixtures buffered with 0.1% trifluoroacetic acid.

Spectroscopic Validation

  • IR Spectroscopy : Stretching vibrations for the ester carbonyl (ν 1740 cm⁻¹) and hydroxyl group (ν 3400 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 443.6 [M+H]⁺ confirms the molecular formula.

Industrial-Scale Production Considerations

Cost-Effective Reagents

Bulk synthesis prioritizes inexpensive bases like potassium carbonate over costly alternatives such as cesium carbonate. WO2012032528A2 demonstrates a 90% yield using potassium carbonate, underscoring its industrial viability.

Solvent Recovery

DMF and ethyl acetate are recovered via distillation and reused, reducing waste and production costs. Patent data indicate solvent recovery rates exceeding 85% for large-scale batches.

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